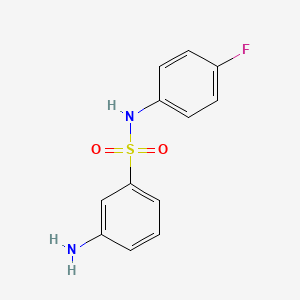

3-Amino-N-(4-fluorophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-N-(4-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAAWZUJFWTHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588460 | |

| Record name | 3-Amino-N-(4-fluorophenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953717-92-5 | |

| Record name | 3-Amino-N-(4-fluorophenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-N-(4-fluorophenyl)benzenesulfonamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of this compound (CAS 953717-92-5). As a member of the benzenesulfonamide class, this molecule possesses a scaffold of significant pharmacological interest. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its physicochemical characteristics, synthetic accessibility, and reactivity. By contextualizing the compound within the broader landscape of sulfonamide chemistry, this guide serves as a foundational resource for leveraging its structural features in research and development, particularly in the design of enzyme inhibitors and other therapeutic agents.

The Benzenesulfonamide Scaffold: A Cornerstone of Medicinal Chemistry

The benzenesulfonamide moiety is a privileged scaffold in drug discovery, renowned for its role in a wide array of therapeutic agents. Its prominence began with the discovery of sulfonamide antibacterials (sulfa drugs), which act by inhibiting bacterial dihydropteroate synthase.[1][2] Beyond this, the scaffold is a classic pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.[3]

Pharmacological Significance

Primary sulfonamides (-SO₂NH₂) are potent inhibitors of carbonic anhydrases, a class of enzymes targeted for treating glaucoma, epilepsy, and certain types of cancer.[3] The sulfonamide group coordinates to the zinc ion in the enzyme's active site, forming the basis of its inhibitory action. The substitution pattern on the aromatic ring and the sulfonamide nitrogen dictates the molecule's binding affinity and isoform selectivity.[3][4] The presence of an amino group and a substituted N-phenyl ring, as in this compound, offers vectors for chemical modification to fine-tune these properties.

Principles of Structure-Activity Relationship (SAR)

For benzenesulfonamide-based CA inhibitors, substituents on the aromatic ring can form additional interactions within the active site, influencing both potency and selectivity.[3] The 3-amino group on the benzenesulfonamide ring can act as a hydrogen bond donor or acceptor and serves as a critical handle for further chemical modification. The N-(4-fluorophenyl) group can engage in hydrophobic interactions, while the fluorine atom may enhance binding affinity through favorable electrostatic interactions or improve metabolic stability.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is essential for its application in research and drug development. While extensive experimental data for this specific molecule is not widely published, a combination of data from suppliers and reliable computational predictions provides a strong foundational profile.

Chemical Identity and Core Properties

The fundamental identifiers and structural details of the molecule are summarized below.

| Property | Value | Source |

| CAS Number | 953717-92-5 | [5] |

| Molecular Formula | C₁₂H₁₁FN₂O₂S | [6] |

| Molecular Weight | 266.29 g/mol | [6] |

| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)F | N/A |

Predicted Physicochemical Data

The following properties have been predicted using computational models, offering valuable guidance for experimental design.

| Property | Predicted Value | Source |

| Boiling Point | 455.1 ± 55.0 °C | [5] |

| Density | 1.439 ± 0.06 g/cm³ | [5] |

| pKa | 8.87 ± 0.10 | [5] |

| XLogP3 | 2.0 | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

Solubility Profile

Based on its structure, this compound is expected to be soluble in many common organic solvents such as ethers, tetrahydrofuran (THF), and dichloromethane (DCM).[8] Its solubility in aqueous media is likely to be limited, though the presence of amino and sulfonamide groups may allow for solubility in acidic or basic solutions. The use of co-solvents or formulation strategies, such as natural deep eutectic solvents (NADES), may be explored to enhance solubility for biological assays.[9]

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through established and reliable organic chemistry methodologies. A logical retrosynthetic analysis points to a straightforward and robust synthetic route.

Retrosynthetic Analysis

The most logical disconnection is at the sulfonamide (S-N) bond. This approach simplifies the molecule into two readily available or easily synthesized starting materials: 3-aminobenzenesulfonyl chloride and 4-fluoroaniline.

Caption: Retrosynthetic pathway for the target molecule.

General Synthetic Protocol

This protocol outlines a standard procedure for the formation of the sulfonamide bond.

Objective: To synthesize this compound from 3-nitrobenzenesulfonyl chloride and 4-fluoroaniline, followed by reduction.

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

4-Fluoroaniline

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Iron (Fe) powder or Tin(II) chloride (SnCl₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Sulfonamide Formation:

-

Dissolve 4-fluoroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0 eq) in DCM to the cooled mixture dropwise over 30 minutes. The choice of the nitro-precursor is strategic to avoid side reactions with the free amine during the sulfonylation step.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-Nitro-N-(4-fluorophenyl)benzenesulfonamide.

-

-

Nitro Group Reduction:

-

Dissolve the crude nitro-intermediate in ethanol or acetic acid.

-

Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.[10]

-

Cool the reaction, filter through celite to remove the iron salts, and neutralize the filtrate carefully with a saturated solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify the resulting crude product by column chromatography (silica gel) using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization to obtain pure this compound.

-

Spectroscopic Characterization (Anticipated)

Confirmation of the final structure would rely on standard spectroscopic methods.[11]

| Technique | Anticipated Key Features |

| ¹H NMR | - Multiplets in the aromatic region (δ 6.5-8.0 ppm).- Broad singlet for the -NH₂ protons.- Broad singlet for the sulfonamide -NH- proton. |

| ¹³C NMR | - Resonances in the aromatic region (δ 110-150 ppm).- Carbon attached to fluorine will show a large C-F coupling constant. |

| FT-IR (cm⁻¹) | - N-H stretching of the primary amine (~3300-3500 cm⁻¹).- Asymmetric and symmetric S=O stretching of the sulfonamide (~1330-1370 and ~1150-1180 cm⁻¹). |

| Mass Spec (ESI) | - Expected [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight (266.29). |

Chemical Reactivity and Derivatization

The molecule contains two key reactive sites: the 3-amino group and the acidic sulfonamide proton, making it a versatile building block for creating libraries of new compounds.[1]

Reactions of the 3-Amino Group

The primary aromatic amine is a nucleophilic center that can undergo a variety of transformations.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines, a common reaction in the synthesis of biologically active molecules.[2][12]

-

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

Sources

- 1. Buy 3-Amino-4-(methylamino)benzene-1-sulfonamide | 66315-22-8 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 953717-92-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds[v1] | Preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-N-(4-fluorophenyl)benzenesulfonamide and the Broader Benzenesulfonamide Class

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Historically, the journey of sulfonamides began with the discovery of their antibacterial properties, which revolutionized the treatment of bacterial infections.[1] Today, their applications have expanded significantly, with derivatives being investigated and utilized for their roles as carbonic anhydrase inhibitors, anticancer agents, anti-inflammatory drugs, and more.[1][2] This guide focuses on the specific, yet largely uncharacterized, molecule 3-Amino-N-(4-fluorophenyl)benzenesulfonamide (CAS Number: 953717-92-5), placing it within the broader, well-established context of the benzenesulfonamide class of compounds. Due to the limited publicly available data on this specific compound, this document will provide a comprehensive overview of the synthesis, potential mechanisms of action, and analytical methodologies applicable to N-aryl benzenesulfonamides, offering a predictive and practical framework for researchers.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Characteristic for this compound | Rationale based on General Benzenesulfonamide Properties |

| Molecular Formula | C₁₂H₁₁FN₂O₂S | Based on structural components. |

| Molecular Weight | Approximately 266.29 g/mol | Calculated from the molecular formula. |

| Solubility | Likely low in water, with increased solubility in organic solvents like alcohols and acetone. | The hydrophobic benzene rings would dominate, a common trait for benzenesulfonamides.[1] |

| pKa | The sulfonamide nitrogen will have a pKa around 10. | This is a characteristic feature of benzenesulfonamides.[3] The amino group will have a lower pKa. |

| Appearance | Likely a white to off-white crystalline solid. | A common physical state for benzenesulfonamide derivatives.[3][4] |

Synthesis of N-Aryl Benzenesulfonamides: A General Workflow

The synthesis of N-aryl benzenesulfonamides, such as the topic compound, typically involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative.[5] This nucleophilic substitution reaction is a robust and widely employed method in medicinal chemistry.

Conceptual Synthetic Workflow

Caption: General synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)

It is crucial to note that this is a generalized protocol and would require optimization for the specific synthesis of this compound.

-

Sulfonamide Formation:

-

To a solution of 4-fluoroaniline (1 equivalent) in a suitable solvent such as acetone, add a base like pyridine (1.1 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1 equivalent) in the same solvent.

-

Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid, brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude 3-Nitro-N-(4-fluorophenyl)benzenesulfonamide. Purification can be achieved by recrystallization or column chromatography.

-

-

Nitro Group Reduction:

-

Dissolve the intermediate from the previous step in a suitable solvent like ethanol or ethyl acetate.

-

Add a reducing agent. For example, for a catalytic hydrogenation, add a catalyst like 10% Palladium on carbon.

-

Carry out the hydrogenation under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Filter off the catalyst and concentrate the solvent to yield the final product, this compound.

-

Further purification can be performed by recrystallization.

-

Mechanism of Action: The Carbonic Anhydrase Inhibition Hypothesis

A primary and well-studied mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).[6] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[8]

The sulfonamide group is a key pharmacophore that mimics the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the carbonic anhydrase, effectively blocking its catalytic activity.[7][9]

Signaling Pathway of Carbonic Anhydrase Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by a benzenesulfonamide.

The "tail" portion of the inhibitor, in this case, the 3-amino-N-(4-fluorophenyl) group, can form additional interactions within the active site, influencing the inhibitor's potency and selectivity for different CA isoforms.[9]

Potential Therapeutic Applications

Given the strong precedent for benzenesulfonamides as carbonic anhydrase inhibitors, this compound could be a candidate for development in several therapeutic areas:

-

Oncology: Tumor-associated CA isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[6][10] Selective inhibitors of these isoforms are being actively investigated as anticancer agents.[10]

-

Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.[8]

-

Diuretics: By inhibiting carbonic anhydrase in the proximal tubules of the kidneys, these compounds can have a diuretic effect.[8]

-

Anticonvulsants: Some sulfonamides are used in the management of epilepsy.[8]

Analytical and Characterization Protocols

The characterization and quantification of benzenesulfonamide derivatives are crucial for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.

| Analytical Technique | Purpose | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Reverse-phase chromatography with a C18 column is common. UV detection is suitable due to the aromatic rings.[11] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of molecular weight and structural elucidation. | Provides high sensitivity and selectivity for identifying and quantifying the compound in complex matrices.[11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR are essential for confirming the chemical structure and the position of substituents. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the S=O stretch of the sulfonamide group and N-H stretches would be expected. |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | A versatile and rapid technique for qualitative analysis.[12] |

General Protocol for HPLC Analysis

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

-

Injection and Data Analysis: Inject a known volume of the sample and analyze the resulting chromatogram to determine the retention time and peak area for purity assessment and quantification against a standard.

Safety and Handling

Benzenesulfonamide and its derivatives are generally considered to be of moderate toxicity.[13] However, as with any chemical compound, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.[3]

-

Toxicity: May be harmful if swallowed.[4] Some individuals may have allergic reactions to sulfonamides.[1]

Conclusion

While specific data for this compound remains elusive in the current body of scientific literature, its structural features strongly suggest its place within the well-established and therapeutically significant class of benzenesulfonamides. By understanding the general principles of synthesis, the likely mechanism of action as a carbonic anhydrase inhibitor, and the standard analytical methodologies for this class of compounds, researchers and drug development professionals are well-equipped to approach the investigation of this and other novel benzenesulfonamide derivatives. The framework provided in this guide serves as a robust starting point for further exploration and potential development of this promising chemical scaffold.

References

-

Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

- Dedn, G., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(13), 5747-5756.

- Mokhtar, H. I., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26739-26756.

- Tu, W., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.

-

Benzenesulfonamide: Solubility, Properties, and More. (n.d.). Retrieved January 24, 2026, from [Link]

- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 824-828.

-

Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. (n.d.). Retrieved January 24, 2026, from [Link]

- Sani, M. S., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES.

- Horwitz, W. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 63(4), 724-737.

- Mokhtar, H. I., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26739-26756.

- CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents. (n.d.).

-

Chemical Properties of Benzenesulfonamide (CAS 98-10-2). (n.d.). Retrieved January 24, 2026, from [Link]

- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2024). YMER, 23(3).

- Wang, Y., et al. (2021). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Molecules, 26(18), 5543.

- Ferraroni, M., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).

-

The solubility of benzenesulfonamide studied both experimentally and theoretically. (n.d.). Retrieved January 24, 2026, from [Link]

- Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12489.

- Li, Y., et al. (2024).

- Determination of Sulfa Drugs and Sulfonamides. (1940). Analytical Chemistry, 12(10), 579-580.

- Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (2020). RSC Advances, 10(58), 35219-35233.

- Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.

-

Carbonic anhydrase inhibitor. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

- Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.

- Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development_Chemicalbook [chemicalbook.com]

- 3. Benzenesulfonamide | 98-10-2 [chemicalbook.com]

- 4. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 11. ymerdigital.com [ymerdigital.com]

- 12. fsis.usda.gov [fsis.usda.gov]

- 13. CAS 98-10-2: Benzenesulfonamide | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 3-Amino-N-(4-fluorophenyl)benzenesulfonamide: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its remarkable versatility and ability to interact with various biological targets have cemented its importance in drug discovery and development. This guide provides a detailed exploration of a specific analogue, 3-Amino-N-(4-fluorophenyl)benzenesulfonamide, offering insights into its molecular architecture, synthetic pathways, and analytical characterization. While specific experimental data for this exact molecule remains limited in publicly accessible literature, this document synthesizes information from closely related structures and established chemical principles to provide a robust predictive and practical framework for researchers.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic sulfonamide with the molecular formula C₁₂H₁₁FN₂O₂S. Its structure is characterized by a central benzenesulfonamide core with an amino group at the 3-position and an N-substituted 4-fluorophenyl ring.

Predicted Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for designing appropriate experimental protocols. The following table summarizes the predicted properties for this compound, derived from computational models and data from analogous structures.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 266.29 g/mol | Influences absorption, distribution, and metabolism. |

| LogP | ~2.5 - 3.5 | Indicates lipophilicity and potential for membrane permeability. |

| Hydrogen Bond Donors | 2 | The -NH₂ and -SO₂NH- groups can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 4 | The oxygen atoms of the sulfonyl group, the nitrogen of the sulfonamide, and the fluorine atom can act as hydrogen bond acceptors. |

| Topological Polar Surface Area (TPSA) | ~78 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

Structural Insights from Related Compounds

Crystallographic studies of structurally similar sulfonamides reveal key conformational features. For instance, the analysis of N-(aryl)arylsulfonamides often shows a non-planar arrangement between the two aromatic rings, with the dihedral angle being influenced by the nature and position of substituents[1]. The C-S-N-C torsion angle is another critical parameter that dictates the overall molecular shape[2]. It is anticipated that this compound would adopt a "V-shaped" conformation, a common feature for this class of compounds.

Caption: Key structural components of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through several established routes for forming sulfonamides. A common and reliable method involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the sulfonamide bond, leading to two key precursors: 3-aminobenzenesulfonyl chloride and 4-fluoroaniline. However, the amino group in 3-aminobenzenesulfonyl chloride is reactive and may interfere with the desired reaction. Therefore, a more practical approach involves using a protected amino group, such as a nitro group, which can be reduced in a later step.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

This protocol is based on well-established procedures for the synthesis of related sulfonamides[3].

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzenesulfonic acid.

-

Chlorination: Slowly add thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to the flask. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat.

-

Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, carefully quench the excess chlorinating agent with ice-water. The product, 3-nitrobenzenesulfonyl chloride, can be extracted with an organic solvent and purified by recrystallization or column chromatography.

Step 2: Sulfonamide Bond Formation

-

Reaction Setup: In a separate flask, dissolve 4-fluoroaniline in a suitable solvent, such as pyridine or DCM, containing a base like triethylamine.

-

Coupling Reaction: Slowly add a solution of 3-nitrobenzenesulfonyl chloride in the same solvent to the aniline solution at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude 3-Nitro-N-(4-fluorophenyl)benzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the purified 3-Nitro-N-(4-fluorophenyl)benzenesulfonamide in a solvent such as ethanol or ethyl acetate.

-

Reduction: Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction using reagents like tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid.

-

Reaction Conditions: The reaction conditions will depend on the chosen reducing agent. For catalytic hydrogenation, the reaction is typically run under a hydrogen atmosphere at room temperature. For chemical reduction, heating may be required.

-

Work-up and Final Purification: After the reduction is complete, the catalyst is filtered off (for hydrogenation), or the reaction is worked up to remove the metal salts. The crude product, this compound, is then purified by recrystallization or column chromatography to yield the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzenesulfonamide and the 4-fluorophenyl rings. The protons on the aminobenzenesulfonamide ring will appear as a complex multiplet pattern in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the 4-fluorophenyl ring will likely appear as two doublets of doublets due to coupling with each other and with the fluorine atom. The amino (-NH₂) and sulfonamide (-SO₂NH-) protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for all twelve carbon atoms. The carbons attached to the electron-withdrawing sulfonyl group and the fluorine atom will be deshielded and appear at a higher chemical shift. The carbon atoms attached to the amino group will be shielded and appear at a lower chemical shift.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the 4-fluorophenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key vibrational frequencies are expected in the following regions[4]:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amino) | 3400-3200 | Asymmetric and symmetric stretching |

| N-H (Sulfonamide) | ~3300 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| S=O (Sulfonyl) | 1350-1300 and 1170-1150 | Asymmetric and symmetric stretching |

| S-N (Sulfonamide) | 940-900 | Stretching |

| C-F | 1250-1000 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₂H₁₁FN₂O₂S), the expected molecular ion peak [M]⁺ would be at m/z 266.05. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns in the mass spectrum can provide further structural information.

Potential Biological Activity and Applications

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, primarily due to their ability to mimic the transition state of enzymatic reactions or to bind to active sites of proteins.

Carbonic Anhydrase Inhibition

A significant area of research for sulfonamides is their role as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The sulfonamide group can coordinate with the zinc ion in the active site of CAs. Derivatives of 3-amino-4-hydroxybenzenesulfonamide have been synthesized and shown to have affinity for various human carbonic anhydrase isoforms[2][5]. Given its structural similarity, this compound is a promising candidate for investigation as a CA inhibitor.

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Other Potential Applications

The structural motifs present in this compound suggest potential for other therapeutic applications. The aminophenylsulfonamide core is found in various antibacterial agents (sulfa drugs). Furthermore, the introduction of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. Therefore, this compound could be explored for its potential as an antibacterial, anticancer, or anti-inflammatory agent.

Conclusion and Future Directions

This compound is a molecule of significant interest within the broader class of benzenesulfonamides. While specific experimental data for this compound is not extensively documented, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and expected analytical characteristics based on established chemical principles and data from closely related analogues.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: A detailed experimental validation of the proposed synthetic protocol and full spectroscopic characterization (NMR, IR, MS) are essential.

-

Crystallographic Analysis: Obtaining a single-crystal X-ray structure would provide definitive proof of its three-dimensional conformation and intermolecular interactions.

-

Biological Screening: A thorough investigation of its biological activity, particularly as a carbonic anhydrase inhibitor, and screening against other relevant therapeutic targets is warranted.

This in-depth guide serves as a valuable resource for researchers and scientists, providing a solid foundation for further investigation into the chemical and biological properties of this compound and its potential applications in drug discovery.

References

-

Gudžytė, D., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. Available at: [Link]

-

Khan, I. U., et al. (2011). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. Available at: [Link]

-

Manikandan, M., et al. (2017). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1033–1037. Available at: [Link]

-

Mohan, C. D., et al. (2018). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 59–64. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(1), 337. Available at: [Link]

-

Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 59(11), 699-708. Available at: [Link]

Sources

- 1. 4-amino-N-(4-bromophenyl)benzenesulfonamide | C12H11BrN2O2S | CID 3544666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide | C8H13N3O2S | CID 274142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Fluorinated Benzenesulfonamides: A Guide to Leveraging Fluorine for Enhanced Potency and Selectivity

An In-Depth Technical Guide for Drug Development Professionals

Preamble: The Strategic Imperative of Fluorination in Benzenesulfonamide Drug Design

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs, from diuretics and antidiabetic agents to potent enzyme inhibitors. Its enduring appeal lies in its synthetic tractability and its ability to act as a versatile zinc-binding group (ZBG), most notably in metalloenzymes. However, the quest for enhanced potency, refined selectivity, and optimized pharmacokinetic profiles has led researchers to explore chemical space beyond simple substitutions. The strategic incorporation of fluorine atoms onto the benzenesulfonamide core has emerged as a profoundly effective strategy to achieve these goals.

This technical guide moves beyond a mere catalog of compounds. It is designed to provide researchers, medicinal chemists, and drug development professionals with a deep, mechanistic understanding of the structure-activity relationships (SAR) governing fluorinated benzenesulfonamides. We will dissect the causal relationships between specific fluorination patterns and their resulting biological activities, explore the validated experimental workflows required to elucidate these relationships, and present data-driven insights into designing next-generation therapeutic agents.

Foundational Principles: Understanding the Core Scaffold and the Impact of Fluorine

The Benzenesulfonamide Moiety: More Than a Scaffold

The primary sulfonamide group (-SO₂NH₂) is the key pharmacophoric feature. Its ability to deprotonate at physiological pH allows it to coordinate with the zinc ion (Zn²⁺) present in the active site of many metalloenzymes, such as carbonic anhydrases. The acidity of the sulfonamide proton is a critical parameter influencing binding affinity.

The "Fluorine Factor": A Multifaceted Tool in Medicinal Chemistry

Incorporating fluorine is not a monolithic strategy; its effects are diverse and highly dependent on its position and number. The decision to fluorinate a benzenesulfonamide is driven by several predictable, synergistic effects:

-

Inductive Electron Withdrawal: Fluorine is the most electronegative element. Its powerful electron-withdrawing effect significantly increases the acidity of the sulfonamide NH₂ group. This lowers the pKa, favoring the deprotonated, anionic form (SO₂NH⁻) that binds to the active site zinc ion, thereby dramatically increasing binding affinity.[1] For instance, incorporating three fluorine atoms can significantly enhance affinity by lowering the pKa of the benzenesulfonamide group.[1]

-

Modulation of Lipophilicity: A single fluorine atom can increase lipophilicity in a localized region, potentially enhancing membrane permeability and interactions with hydrophobic pockets in a protein target. However, polyfluorination can decrease overall lipophilicity. This nuanced effect allows for fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Blocking Metabolic Soft Spots: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom on the benzene ring with fluorine at a site susceptible to cytochrome P450-mediated oxidation can block this metabolic pathway, increasing the compound's half-life and bioavailability.

-

Conformational Control and Unique Interactions: Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with carbonyl groups) and can influence the conformation of the molecule, locking it into a more bioactive shape to fit the target's binding site.

The interplay of these factors is the foundation of the SAR for this compound class. The following sections will explore these principles in the context of specific, high-value biological targets.

Target Deep Dive I: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes crucial for processes like pH regulation and CO₂ transport.[2] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors, making them prime targets for anticancer therapies.[2] Benzenesulfonamides are the classical CA inhibitors, and fluorination has proven to be a powerful tool for achieving both high potency and isoform selectivity.

The Core SAR for CA Inhibition

The fundamental interaction is the coordination of the deprotonated sulfonamide anion to the catalytic Zn²⁺ ion in the enzyme's active site. The SAR is then dictated by how substituents on the benzene ring interact with the surrounding amino acid residues.

A series of fluorinated benzenesulfonamides have been designed and synthesized, with many exhibiting potent and selective inhibition against specific CA isoforms, particularly the tumor-associated CA IX.[1][3]

Causality: Why Fluorination Excels for CA Inhibitors

-

Enhanced Acidity, Tighter Binding: The primary driver for increased potency is the electron-withdrawing effect of fluorine. Tetrafluoro-substituted sulfonamides are consistently more effective CA inhibitors than their non-fluorinated counterparts because the increased acidity of the sulfamoyl group favors the deprotonated state required for zinc binding.[2]

-

Achieving Isoform Selectivity: Different CA isoforms have subtle but critical differences in the size and hydrophobicity of their active site cavities. Selectivity is achieved by adding bulky substituents that can fit into the unique pockets of one isoform but not another.[1]

-

CA IX/XII vs. CA I/II: The tumor-associated isoforms CA IX and XII have more accommodating active sites than the ubiquitous, off-target isoforms CA I and II. By designing fluorinated benzenesulfonamides with bulky hydrophobic groups at the ortho or meta positions, it is possible to create compounds that bind tightly to CA IX but are sterically hindered from binding to CA II.[1][3] For example, compounds with bulky cyclooctyl or cyclododecyl groups can fit into the hydrophobic pocket of CA IX but not CA II.[1]

-

Exploiting Hydrophobic Pockets: The fluorinated benzene ring itself can interact favorably with hydrophobic residues. X-ray crystallography studies show that in CA II and CA XII, the position of the fluorinated benzene ring can vary, while in CA XIII, it is found in a single, well-defined position, providing clues for designing isoform-specific ligands.[3]

-

Quantitative SAR Data: Fluorinated Benzenesulfonamides as CA Inhibitors

The following table summarizes binding affinity data (Kd or Ki) for representative compounds, illustrating the principles of potency and selectivity.

| Compound Class | Target Isoform | Binding Affinity (Kd/Ki) | Selectivity Insight | Reference |

| 2,4-substituted-3,5,6-trifluorobenzenesulfonamides | CA XIII | Nanomolar | High selectivity over off-target CA I and CA II. | [3] |

| 3,4-disubstituted-2,5,6-trifluorobenzenesulfonamides | CA II | Nanomolar | Higher affinity binders compared to 2,4-disubstituted analogs. | [3] |

| Fluorinated benzenesulfonamide (VD11-4-2) | CA IX | ~50 pM (Kd) | Extremely high affinity for the primary anticancer target. | [3] |

| Fluorinated benzenesulfonamide (VD11-4-2) | CA XII | 2.9 nM (Kd) | Also shows high affinity for CA XII, another tumor-associated isoform. | [3] |

| Fluorinated benzenesulfonamide (VD11-4-2) | CA II | 56 nM (Kd) | Demonstrates >1000-fold selectivity for CA IX over the off-target CA II. | [3] |

Experimental Workflow: A Self-Validating System for CA Inhibitor SAR

A robust workflow is essential to generate reliable SAR data. This multi-pillar approach ensures that findings from one experiment are confirmed and contextualized by others.

Sources

Methodological & Application

Application Notes and Protocols for 3-Amino-N-(4-fluorophenyl)benzenesulfonamide in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide , a novel sulfonamide derivative, in the context of cancer cell line studies. While specific literature on this exact molecule is emerging, this document leverages extensive research on structurally related benzenesulfonamides to propose likely mechanisms of action and provide robust, field-proven protocols for its evaluation as a potential anticancer agent.

Introduction: The Therapeutic Promise of Sulfonamides in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibiotics. However, its versatility extends far beyond antimicrobial activity. A significant and growing body of research has established sulfonamide-based compounds as potent agents in oncology.[1] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes involved in tumor progression to the disruption of key signaling pathways that drive cancer cell proliferation and survival.[2]

Structurally, this compound belongs to the benzenesulfonamide class of compounds, which have shown promise in targeting several hallmarks of cancer. The presence of the sulfonamide moiety, coupled with the aminophenyl and fluorophenyl groups, suggests potential interactions with various enzymatic targets implicated in cancer. This guide will explore the most probable of these targets and provide the experimental frameworks to validate these hypotheses.

Hypothesized Mechanisms of Action

Based on extensive studies of analogous sulfonamide structures, this compound is predicted to exert its anticancer effects through one or more of the following key mechanisms:

Inhibition of Carbonic Anhydrases (CAs)

Many sulfonamides are potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes.[3] In the context of cancer, the transmembrane isoforms CA IX and CA XII are of particular interest. These isoforms are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[3][4] By inhibiting CA IX and XII, sulfonamide-based drugs can disrupt pH regulation in cancer cells, leading to apoptosis and reduced metastatic potential.[2][3]

Caption: Inhibition of CA IX by this compound.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[5] Several sulfonamide derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[5][6][7]

Caption: Inhibition of VEGFR-2 signaling by this compound.

Modulation of Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[8] Small molecule tyrosine kinase inhibitors that target EGFR have shown clinical success. Some sulfonamide-containing compounds have been reported to inhibit EGFR signaling, suggesting that this compound may also possess this activity.[9]

Caption: Inhibition of EGFR signaling by this compound.

Data Presentation: Anticancer Activity of Related Benzenesulfonamide Compounds

The following table summarizes the in vitro anticancer activities of various benzenesulfonamide derivatives against several human cancer cell lines. This data provides a strong rationale for evaluating this compound against a similar panel of cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzenesulfonamide-bearing Imidazole | MDA-MB-231 (Breast) | Varies | [10] |

| Thiazolone-based Benzenesulfonamides | MCF-7 (Breast) | Varies | |

| Benzenesulfonate Derivatives | K562 (Leukemia) | Varies | [11] |

| Benzenesulfonate Derivatives | U-251 (Glioblastoma) | Varies | [11] |

| Novel Sulfonamide Derivative (Compound 6) | HCT-116 (Colon) | 3.53 | [7] |

| Novel Sulfonamide Derivative (Compound 6) | HepG-2 (Liver) | 3.33 | [7] |

| Novel Sulfonamide Derivative (Compound 6) | MCF-7 (Breast) | 4.31 | [7] |

Experimental Workflow for In Vitro Evaluation

A systematic approach is crucial for characterizing the anticancer potential of a novel compound. The following workflow is recommended:

Caption: A systematic workflow for the in vitro evaluation of a novel anticancer compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[12] The resulting purple formazan is solubilized, and its absorbance is directly proportional to the number of viable cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in serum-free medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C.[13]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[14]

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Analysis of Protein Expression by Western Blot

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the hypothesized signaling pathways (e.g., p-EGFR, p-Akt, cleaved PARP).

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[15] Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours). Harvest the cells and lyse them in ice-cold RIPA buffer.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[17] Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[18]

Materials:

-

Annexin V-FITC/PI apoptosis detection kit

-

Treated and untreated cells

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Conclusion and Future Directions

The benzenesulfonamide scaffold is a privileged structure in the development of anticancer agents. Based on the extensive literature on related compounds, this compound holds significant promise as a multi-targeted agent, potentially inhibiting key pathways involved in tumor growth, survival, and metastasis. The detailed protocols provided in these application notes offer a robust framework for the systematic in vitro evaluation of this compound. Successful characterization of its cytotoxic and mechanistic properties will pave the way for further preclinical development, including in vivo efficacy studies in relevant cancer models.

References

-

Cascioferro, S., Petri, G.L., Parrino, B., Carbone, D., Funel, N., Bergonzini, C., Mantini, G., et al. (2020). 3-(6-Phenylimidazo [2,1-b][2][19][20]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. Molecules, 25(2), 329.

- Gacche, R. N., & Meshram, R. J. (2014). Angiogenesis: a potential target for cancer chemotherapy. Journal of Applied Pharmaceutical Science, 4(6), 101-109.

- Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28787-28803.

- Al-Suwaidan, I. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16832.

- O'Brien, M. A., et al. (2005). A comparison between bioluminescent and fluorescent caspase assays. Journal of Biomolecular Screening, 10(2), 135-146.

- Akhtar, N., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.

- El-Sayed, M. A., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 23(19), 11883.

- Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org, 2022, 2022080374.

- Al-Ostoot, F. H., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 32015-32034.

- Asif, M. (2014). A review on anticancer activities of sulfonamide derivatives. International Journal of Medicinal Chemistry, 2014, 213475.

- Gieling, R. G., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(11), e0207417.

-

Bio-Rad Laboratories, Inc. (n.d.). Western Blotting. Retrieved from [Link]

- Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLoS One, 17(6), e0270599.

- Rutkauskas, K., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6886.

-

ResearchGate. (n.d.). Examples of sulfonamide-based derivatives as EGFR inhibitors. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 32015-32034.

- Bouissane, L., et al. (2016). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic & Medicinal Chemistry Letters, 26(15), 3538-3542.

- El-Sayed, M. A., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 23(19), 11883.

- Al-Ostoot, F. H., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 32015-32034.

- Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28787-28803.

- Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6770-6784.

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

- Szymański, J., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. International Journal of Molecular Sciences, 22(8), 3935.

- Wang, Y., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Medicinal Chemistry, 13(10), 1235-1245.

-

Protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129-140.

- Kazoka, H., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658.

- Radhi, A. J., et al. (2025). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. Cognizance Journal of Multidisciplinary Studies, 5(10), 119-138.

- El-Sayed, M. A., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 23(19), 11883.

- Radhi, A. J., et al. (2025). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review.

- Gieling, R. G., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(11), e0207417.

-

Protocols.io. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

- Zhao, P., et al. (2016). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3538-3542.

- Al-Oqail, M. M., et al. (2021). Synergistic Anticancer Activity of Annona muricata Leaf Extract and Cisplatin in 4T1 Triple-Negative Breast Cancer Cells. Molecules, 26(7), 1963.

Sources

- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ClinPGx [clinpgx.org]

- 9. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. broadpharm.com [broadpharm.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 19. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of N-(3-amino-4-fluorophenyl)-sulphonamides

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-(3-amino-4-fluorophenyl)-sulphonamides, a key structural motif in medicinal chemistry. The protocols and accompanying notes are designed to offer a blend of procedural detail and scientific rationale, empowering researchers to not only replicate the synthesis but also to understand the underlying chemical principles.

Introduction: The Significance of the N-(3-amino-4-fluorophenyl)-sulphonamide Scaffold

The N-(3-amino-4-fluorophenyl)-sulphonamide core is a privileged scaffold in modern drug discovery. The sulfonamide group is a cornerstone of medicinal chemistry, renowned for its ability to mimic the transition state of enzymatic reactions and its favorable physicochemical properties.[1][2] The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] Furthermore, the primary amino group serves as a versatile synthetic handle for further molecular elaboration, making this scaffold a valuable building block for creating libraries of novel compounds for biological screening.

Synthetic Strategy: A Two-Step Approach

A robust and logical synthetic route to N-(3-amino-4-fluorophenyl)-sulphonamides involves a two-step sequence starting from the commercially available 4-fluoro-3-nitroaniline.[4][5][6] This strategy is outlined below:

-

Sulfonylation: The initial step is the formation of the sulfonamide bond by reacting 4-fluoro-3-nitroaniline with an appropriate sulfonyl chloride. This reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.[7]

-

Chemoselective Nitro Reduction: The subsequent and critical step is the selective reduction of the nitro group to a primary amine, yielding the final product. The choice of reducing agent is paramount to ensure the integrity of the sulfonamide bond and to prevent defluorination.[1][4]

This approach allows for the synthesis of a diverse library of N-(3-amino-4-fluorophenyl)-sulphonamides by simply varying the sulfonyl chloride used in the first step.

Caption: A high-level overview of the two-step synthesis.

Part 1: Synthesis of N-(4-fluoro-3-nitrophenyl)-sulphonamide (Intermediate)

This section details the protocol for the sulfonylation of 4-fluoro-3-nitroaniline. For illustrative purposes, benzenesulfonyl chloride is used as the sulfonylating agent. Researchers can adapt this protocol for other sulfonyl chlorides.

Causality Behind Experimental Choices:

-

Solvent: Pyridine is often used as a solvent and acid scavenger in sulfonylation reactions. However, to simplify the workup, this protocol employs a slight excess of the aniline starting material to act as the base, with a non-protic solvent like dichloromethane or acetonitrile.

-

Temperature: The reaction is initially conducted at a reduced temperature (0-5 °C) to control the initial exothermic reaction between the aniline and the highly reactive sulfonyl chloride. Allowing the reaction to proceed to room temperature ensures completion.

-

Work-up: The reaction mixture is quenched with dilute hydrochloric acid to protonate and dissolve the unreacted aniline, facilitating its removal. The desired sulfonamide product is typically insoluble in the acidic aqueous layer and can be isolated by extraction.

Experimental Protocol:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Fluoro-3-nitroaniline | 156.11 | 1.56 g | 10 mmol |

| Benzenesulfonyl chloride | 176.62 | 1.77 g (1.33 mL) | 10 mmol |

| Dichloromethane (DCM) | - | 50 mL | - |

| 2M Hydrochloric Acid | - | 50 mL | - |

| Saturated Sodium Bicarbonate | - | 30 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-fluoro-3-nitroaniline (1.56 g, 10 mmol) and dichloromethane (50 mL).

-

Cool the stirred solution in an ice bath to 0-5 °C.

-

Add benzenesulfonyl chloride (1.77 g, 10 mmol) dropwise over 15 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Transfer the reaction mixture to a separatory funnel and wash with 2M HCl (2 x 25 mL) to remove any unreacted 4-fluoro-3-nitroaniline.

-

Wash the organic layer with saturated sodium bicarbonate solution (30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-fluoro-3-nitrophenyl)benzenesulfonamide.

-

The crude product can be purified by recrystallization from ethanol/water to afford a pale yellow solid.

Part 2: Synthesis of N-(3-amino-4-fluorophenyl)-sulphonamide (Final Product)

This section provides a detailed protocol for the selective reduction of the nitro group of the intermediate synthesized in Part 1. The use of tin(II) chloride dihydrate is recommended for its high chemoselectivity in the presence of sensitive functional groups.[1][4][8]

Causality Behind Experimental Choices:

-

Reducing Agent: Tin(II) chloride (SnCl₂·2H₂O) is an effective and mild reducing agent for aromatic nitro compounds.[4] It is particularly advantageous here as it avoids the use of high-pressure hydrogenation, which can sometimes lead to defluorination with certain catalysts.[1] The reaction proceeds in an acidic medium, which is compatible with the sulfonamide functionality.

-

Solvent: Ethanol is a common solvent for SnCl₂ reductions as it readily dissolves the organic substrate and the reagent.

-

Work-up: The reaction mixture is made strongly basic with sodium hydroxide to precipitate tin salts as tin hydroxide, which can then be removed by filtration. The desired product is then extracted from the aqueous solution.

Experimental Protocol:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| N-(4-fluoro-3-nitrophenyl)benzenesulfonamide | 296.28 | 2.96 g | 10 mmol |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 11.28 g | 50 mmol |

| Ethanol (95%) | - | 100 mL | - |

| 6M Sodium Hydroxide | - | ~50 mL | - |

| Ethyl Acetate | - | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve N-(4-fluoro-3-nitrophenyl)benzenesulfonamide (2.96 g, 10 mmol) in ethanol (100 mL).

-

To this solution, add tin(II) chloride dihydrate (11.28 g, 50 mmol) in one portion.

-

Heat the mixture to reflux with stirring for 1-3 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

-

Carefully add 6M NaOH solution to the residue with cooling in an ice bath until the pH is >12. A thick white precipitate of tin(IV) hydroxide will form.

-

Filter the mixture through a pad of Celite to remove the tin salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[9]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude N-(3-amino-4-fluorophenyl)benzenesulfonamide.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

Caption: Step-by-step workflow for the selective nitro reduction.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the intermediate and final product. Expected shifts for similar compounds can be found in the literature.[10][11]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H, S=O, and C-F stretches.[11]

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sulfonyl Chlorides: These are corrosive and moisture-sensitive. Handle with care and under anhydrous conditions where necessary.

-

Tin(II) Chloride: Can cause skin and eye irritation. Avoid inhalation of dust.

-